molecular formula C12H11Cl2NO5S B11501265 1,1-Dioxidotetrahydrothien-3-yl 3,4-dichlorobenzoylcarbamate

1,1-Dioxidotetrahydrothien-3-yl 3,4-dichlorobenzoylcarbamate

Cat. No.: B11501265
M. Wt: 352.2 g/mol
InChI Key: MUYYVRWGNFUEBX-UHFFFAOYSA-N
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Description

1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate is a complex organic compound with a unique structure that combines a thiophene ring with a carbamate group

Preparation Methods

The synthesis of 1,1-dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate involves several steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with 1,1-dioxidotetrahydro-3-thiophenol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Chemical Reactions Analysis

1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed to interfere with metabolic pathways and signal transduction mechanisms .

Comparison with Similar Compounds

1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate can be compared with other similar compounds such as:

  • N-(1,1-Dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
  • N-(1,1-Dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
  • N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the thiophene ring and carbamate group in 1,1-dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate gives it distinct chemical and biological properties .

Properties

Molecular Formula

C12H11Cl2NO5S

Molecular Weight

352.2 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl) N-(3,4-dichlorobenzoyl)carbamate

InChI

InChI=1S/C12H11Cl2NO5S/c13-9-2-1-7(5-10(9)14)11(16)15-12(17)20-8-3-4-21(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,15,16,17)

InChI Key

MUYYVRWGNFUEBX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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